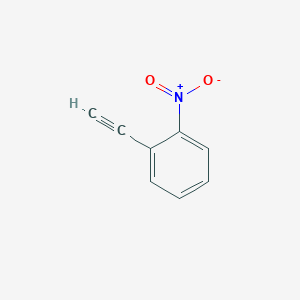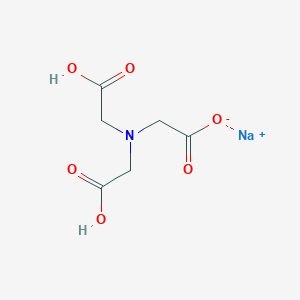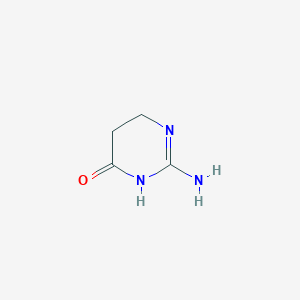
1-Etinil-2-nitrobenceno
Descripción general
Descripción
1-Ethynyl-2-nitrobenzene is an organic compound with the molecular formula C8H5NO2 . It is characterized by the presence of an ethynyl group (–C≡CH) and a nitro group (–NO2) attached to a benzene ring. This compound is known for its pale yellow color and solid form at room temperature .
Aplicaciones Científicas De Investigación
1-Ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
Target of Action
The primary target of 1-Ethynyl-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Ethynyl-2-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Ethynyl-2-nitrobenzene involve the transformation of nitrophenylacetylenes. The compound plays a role in the reduction of ortho-nitrophenylacetylenes, leading to the formation of ortho-aminoacetophenones . This suggests an activating role for the proximal nitro moiety .
Pharmacokinetics
The compound’s molecular weight of 14713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 1-Ethynyl-2-nitrobenzene’s action are primarily related to its interaction with the benzene ring. The compound’s electrophilic aromatic substitution can lead to the formation of new compounds, such as ortho-aminoacetophenones .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Ethynyl-2-nitrobenzene are not well-studied. Nitroaromatic compounds are generally known to participate in various biochemical reactions. They can act as electrophiles, accepting electrons from other molecules during reactions. This electrophilic nature allows them to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitroaromatic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of ethynylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative .
Industrial Production Methods: In industrial settings, the production of 1-ethynyl-2-nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1-ethynyl-2-aminobenzene.
Substitution: Halogenated derivatives of 1-ethynyl-2-nitrobenzene.
Comparación Con Compuestos Similares
- 1-Ethynyl-3-nitrobenzene
- 1-Ethynyl-4-nitrobenzene
- 1-Ethynyl-2,4-dinitrobenzene
Comparison: 1-Ethynyl-2-nitrobenzene is unique due to the specific positioning of the nitro group at the 2-position relative to the ethynyl group. This positioning influences its reactivity and the types of reactions it undergoes. For example, the 2-nitro group directs electrophiles to the meta position, whereas in 1-ethynyl-4-nitrobenzene, the nitro group at the 4-position would direct electrophiles to the ortho and para positions .
Propiedades
IUPAC Name |
1-ethynyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGYANFBMIHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363458 | |
| Record name | 1-Ethynyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16433-96-8 | |
| Record name | 1-Ethynyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural features were observed in the crystal structures of 1-Ethynyl-2-nitrobenzene derivatives with varying alkoxy chain lengths?
A: Research revealed a fascinating diversity in the crystal structures of 1-Ethynyl-2-nitrobenzene derivatives with different alkoxy chain lengths []. For instance, the dipropoxy derivative displayed planar hexamers formed by bifurcated alkoxy sp-C-H...O,O' interactions []. In contrast, the dipentoxy derivative formed ribbons alternately connected by self-complementary sp-C-H...O2N and sp2-C-H...O2N interactions []. This highlights the subtle interplay between intermolecular hydrogen bonding and alkyl chain length in influencing the crystal packing of these compounds.
Q2: Can 1-Ethynyl-2-nitrobenzene derivatives be used to synthesize other valuable compounds?
A: Yes, 1-Ethynyl-2-nitrobenzene derivatives serve as valuable precursors in organic synthesis []. For example, they can undergo a one-pot hydration and reduction reaction to yield 2′-aminoacetophenones []. This transformation highlights the synthetic utility of 1-Ethynyl-2-nitrobenzenes in accessing important structural motifs found in various biologically active molecules.
Q3: Does the presence of the ethynyl group in 1-Ethynyl-2-nitrobenzene influence its reactivity?
A: The ethynyl group in 1-Ethynyl-2-nitrobenzene plays a crucial role in its reactivity, particularly in hydration reactions []. Studies show that the presence of the ethynyl group, along with the nitro group, enhances the rate of hydration compared to similar compounds lacking these functionalities []. This difference in reactivity is attributed to the unique electronic properties and potential for hydrogen bonding interactions conferred by the ethynyl and nitro groups.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















